molecular formula C20H17N5O2 B2952124 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide CAS No. 955599-46-9

2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide

Cat. No.: B2952124
CAS No.: 955599-46-9
M. Wt: 359.389
InChI Key: KCXYHKWFSKULLI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyridazine class, characterized by a fused pyrazole-pyridazine core. Its structure includes a 4-methyl group, a 1-phenyl substituent on the pyrazole ring, and an N-phenylacetamide side chain at position 4. Synthesis typically involves cyclocondensation of substituted pyrazol-5-amine derivatives with ethyl acetoacetate under acidic conditions .

Properties

IUPAC Name

2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-14-17-12-21-25(16-10-6-3-7-11-16)19(17)20(27)24(23-14)13-18(26)22-15-8-4-2-5-9-15/h2-12H,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXYHKWFSKULLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide involves multiple steps, including the formation of the pyrazolo[3,4-d]pyridazine core and the subsequent addition of functional groups. Common synthetic routes include cyclization reactions, condensation reactions, and amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalyst choice, are crucial for optimizing yield and purity.

Industrial Production Methods: : Industrial-scale production typically relies on optimizing the synthetic route for cost-effectiveness and scalability. This often involves the use of robust catalysts, continuous flow reactors, and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Can undergo nucleophilic or electrophilic substitution depending on the reaction conditions.

Common Reagents and Conditions: : The choice of reagents and conditions varies based on the desired reaction. For instance, oxidation reactions may require acidic or basic media, while reductions may necessitate anhydrous conditions.

Major Products: : The primary products from these reactions depend on the nature of the starting materials and reagents used. Oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has found use in several scientific research areas:

  • Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.

  • Medicine: : Explored for its potential therapeutic applications, such as drug development for treating various diseases.

  • Industry: : Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide is rooted in its ability to interact with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and triggering biochemical pathways. The exact molecular targets and pathways vary depending on the context of its application.

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine Derivatives

Compounds 4h and 4c (Journal of Chemical and Pharmaceutical Research, 2014) share structural similarities but differ in substituents and core ring structure:

  • 4h : 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide
    • Key Features : Nitrophenyl group at the acetamide terminus.
    • Physical Properties : Melting point (231–233°C), IR absorption at 1668 cm⁻¹ (C=O), and molecular ion peak at m/z 513 .
  • 4c : 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide
    • Key Features : Methoxyphenyl substituent instead of nitro.
    • Physical Properties : Lower melting point (209–211°C) and IR absorption at 1682 cm⁻¹ (C=O) .

Comparison :

Feature Target Compound 4h 4c
Core Structure Pyrazolo[3,4-d]pyridazinone Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine
Acetamide Substituent N-phenyl N-(4-nitrophenyl) N-(4-methoxyphenyl)
Melting Point (°C) Not reported 231–233 209–211
C=O IR (cm⁻¹) Not reported 1668 1682

The nitro group in 4h enhances polarity, increasing melting point compared to the methoxy-substituted 4c . Both analogs exhibit strong C=O stretching, critical for hydrogen bonding in biological targets.

N-Phenylacetamide Herbicides

Propachlor (2-chloro-N-(1-methylethyl)-N-phenylacetamide) shares the N-phenylacetamide backbone but features a chloro-isopropyl group instead of the pyrazolo-pyridazine core. It is an herbicide targeting plant acetolactate synthase .

Comparison :

Feature Target Compound Propachlor
Core Structure Pyrazolo-pyridazinone Chloroacetamide
Substituents 4-Methyl, phenyl Chloro, isopropyl
Application Pharmacological potential Herbicidal

The absence of a heterocyclic core in propachlor limits its use to agriculture, while the target compound’s fused ring system enables interactions with biological receptors.

Pyridazinone-Based Acetamides

A European patent (2024) describes 5-oxo-pyrido[2,3-d]pyridazin-6(5H)-yl acetamides , which replace the pyrazole ring with a pyridine moiety. This structural variation alters electronic properties and binding affinity .

Comparison :

Feature Target Compound Pyrido[2,3-d]pyridazinone
Core Structure Pyrazolo[3,4-d]pyridazinone Pyrido[2,3-d]pyridazinone
Aromatic System Pyrazole fused to pyridazine Pyridine fused to pyridazine
Potential Use Kinase inhibition Not disclosed

The pyridine-pyridazine core may offer improved metabolic stability compared to the pyrazole analog.

Research Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 4h ) enhance thermal stability and solubility, while electron-donating groups (e.g., methoxy in 4c ) reduce melting points .
  • Core Modifications : Replacing pyrazole with pyridine (as in ) or simplifying the core (as in propachlor ) shifts applications from pharmaceuticals to agrochemicals.

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